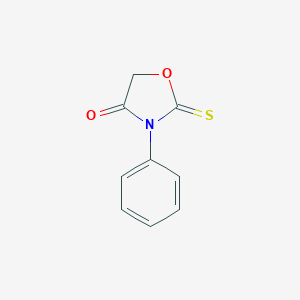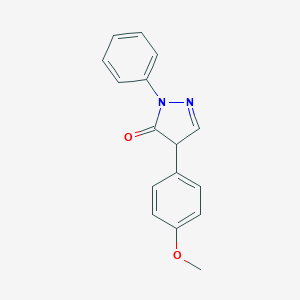
1-(1,3-benzothiazol-2-yl)-2(1H)-pyridinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,3-benzothiazol-2-yl)-2(1H)-pyridinone, also known as BTO, is a heterocyclic compound that has been widely studied for its potential applications in various fields. BTO is a member of the benzothiazole family and has a pyridinone ring attached to it. This compound has been found to exhibit a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Mechanism of Action
The mechanism of action of 1-(1,3-benzothiazol-2-yl)-2(1H)-pyridinone is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in cancer cell growth and proliferation. 1-(1,3-benzothiazol-2-yl)-2(1H)-pyridinone has been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division.
Biochemical and Physiological Effects
1-(1,3-benzothiazol-2-yl)-2(1H)-pyridinone has been found to exhibit a range of biochemical and physiological effects, including anti-inflammatory, antimicrobial, and anticancer properties. 1-(1,3-benzothiazol-2-yl)-2(1H)-pyridinone has been found to inhibit the production of inflammatory cytokines, such as TNF-alpha and IL-6, which are involved in the development of various inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-(1,3-benzothiazol-2-yl)-2(1H)-pyridinone in lab experiments is its potent anticancer activity. 1-(1,3-benzothiazol-2-yl)-2(1H)-pyridinone has been found to exhibit cytotoxic activity against a range of cancer cell lines, making it a promising candidate for the development of new cancer therapies. However, one of the limitations of using 1-(1,3-benzothiazol-2-yl)-2(1H)-pyridinone in lab experiments is its low solubility in water, which can make it difficult to work with in certain experimental settings.
Future Directions
There are several future directions for research on 1-(1,3-benzothiazol-2-yl)-2(1H)-pyridinone. One area of research could focus on the development of new methods for synthesizing 1-(1,3-benzothiazol-2-yl)-2(1H)-pyridinone that are more efficient and cost-effective. Another area of research could focus on the development of new formulations of 1-(1,3-benzothiazol-2-yl)-2(1H)-pyridinone that are more soluble in water, making it easier to work with in lab experiments. Additionally, further research could be conducted to explore the potential applications of 1-(1,3-benzothiazol-2-yl)-2(1H)-pyridinone in other fields, such as drug discovery and materials science.
Conclusion
In conclusion, 1-(1,3-benzothiazol-2-yl)-2(1H)-pyridinone is a promising compound that has been extensively studied for its potential applications in various fields of scientific research. 1-(1,3-benzothiazol-2-yl)-2(1H)-pyridinone has been found to exhibit a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. Further research is needed to fully understand the mechanism of action of 1-(1,3-benzothiazol-2-yl)-2(1H)-pyridinone and to explore its potential applications in other fields.
Synthesis Methods
The synthesis of 1-(1,3-benzothiazol-2-yl)-2(1H)-pyridinone can be achieved through a variety of methods, including the reaction of 2-aminobenzothiazole with ethyl acetoacetate in the presence of a catalyst such as piperidine. Other methods include the reaction of 2-aminobenzothiazole with acetylacetone and the reaction of 2-aminobenzothiazole with ethyl cyanoacetate.
Scientific Research Applications
1-(1,3-benzothiazol-2-yl)-2(1H)-pyridinone has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of 1-(1,3-benzothiazol-2-yl)-2(1H)-pyridinone is in the field of cancer research. 1-(1,3-benzothiazol-2-yl)-2(1H)-pyridinone has been found to exhibit potent anticancer activity against a range of cancer cell lines, including breast, lung, and prostate cancer cells.
properties
Product Name |
1-(1,3-benzothiazol-2-yl)-2(1H)-pyridinone |
|---|---|
Molecular Formula |
C12H8N2OS |
Molecular Weight |
228.27 g/mol |
IUPAC Name |
1-(1,3-benzothiazol-2-yl)pyridin-2-one |
InChI |
InChI=1S/C12H8N2OS/c15-11-7-3-4-8-14(11)12-13-9-5-1-2-6-10(9)16-12/h1-8H |
InChI Key |
CAGAXLAVBAIBST-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=C(S2)N3C=CC=CC3=O |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)N3C=CC=CC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Methylpropyl {5-[(2,4-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}carbamate](/img/structure/B303243.png)
![(E)-3-(furan-2-yl)-N-[[3-[[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]methyl]-1-adamantyl]methyl]prop-2-enamide](/img/structure/B303244.png)


![4-[[2-[[2-(4-Tert-butylphenoxy)acetyl]amino]benzoyl]amino]benzoic acid](/img/structure/B303250.png)
![5-bromo-2-[({2-[4-(ethoxycarbonyl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl}carbonyl)amino]benzoic acid](/img/structure/B303251.png)
![propyl 9,10-dimethyl-5,6,7,7a,8,11-hexahydro-11aH-dibenzo[a,c]cycloheptene-11a-carboxylate](/img/structure/B303254.png)
![6,7-dihydro-5H-benzo[a]cycloheptene-9-carboxylic acid](/img/structure/B303255.png)
![3-[2-(4-Oxo-2-thioxo-1,3-oxazolidin-3-yl)propyl]-2-thioxo-1,3-oxazolidin-4-one](/img/structure/B303256.png)
![3-[2-(4-Oxo-2-thioxo-1,3-oxazolidin-3-yl)ethyl]-2-thioxo-1,3-oxazolidin-4-one](/img/structure/B303257.png)

![(2E)-5-[(4-methylanilino)methyl]-2-[5-[(4-methylanilino)methyl]-2,3-dihydropyrrolizin-1-ylidene]-3H-pyrrolizin-1-one](/img/structure/B303259.png)

